Brevicolline

Description

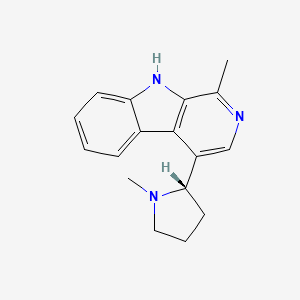

Structure

2D Structure

3D Structure

Properties

CAS No. |

20069-02-7 |

|---|---|

Molecular Formula |

C17H19N3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

1-methyl-4-[(2S)-1-methylpyrrolidin-2-yl]-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C17H19N3/c1-11-17-16(12-6-3-4-7-14(12)19-17)13(10-18-11)15-8-5-9-20(15)2/h3-4,6-7,10,15,19H,5,8-9H2,1-2H3/t15-/m0/s1 |

InChI Key |

DIZAFWUMCZPYGF-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |

Canonical SMILES |

CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |

Synonyms |

(S)-brevicolline brevicolline |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Brevicolline

Identification of Carex brevicollis DC as a Primary Natural Source

The principal and most well-documented natural source of brevicolline is the plant Carex brevicollis DC. researchgate.netwindows.netthieme-connect.comresearchgate.net This species is a type of sedge belonging to the Cyperaceae family. mdpi.comvdoc.pub Geographically, Carex brevicollis DC is widely distributed across the Central and South-Eastern European regions, with its presence recorded in countries such as Spain, France, Hungary, Romania, and Ukraine. researchgate.netthieme-connect.comresearchgate.netvdoc.pub The plant is also referred to by the common name "Parma buirush". mdpi.comidsi.md

Initial isolation of this compound occurred in 1960, establishing C. brevicollis as a significant alkaloid-containing plant, which was a noteworthy discovery as plants in the Cyperaceae family were not previously considered major sources of such compounds. windows.netmdpi.comrnlkwc.ac.in Research has consistently identified this sedge as the primary plant for obtaining this compound, with studies focusing on various parts of the plant, including the leaves, for alkaloid content. researchgate.netwindows.net One study noted a significant yield, isolating 1.95 grams of (S)-Brevicolline from 1 kilogram of air-dried leaves of the plant. unigoa.ac.in

Diversity of this compound-Type Alkaloids in Carex brevicollis DC

Carex brevicollis DC is not only a source of this compound but also harbors a variety of related alkaloids. Phytochemical analysis of the total alkaloid extract from this plant has revealed the presence of at least seven distinct alkaloids. mdpi.comidsi.md Among these, four were identified as new compounds at the time of their discovery: this compound, brevicarine (B1667783), dehydrobrevicollin, and homobrevicollin. mdpi.comidsi.md

This compound and brevicarine are considered the two main β-carboline alkaloids present in the plant. researchgate.netthieme-connect.comresearchgate.net The diversity of these compounds highlights the complex biosynthetic pathways within Carex brevicollis DC. The table below summarizes the key this compound-type alkaloids identified in this species.

| Alkaloid Name | Classification | Reference |

| This compound | β-carboline alkaloid | mdpi.comidsi.md |

| Brevicarine | β-carboline alkaloid | mdpi.comidsi.md |

| Dehydrobrevicollin | β-carboline alkaloid | mdpi.comidsi.md |

| Homobrevicollin | β-carboline alkaloid | mdpi.comidsi.md |

Methodologies for this compound Isolation from Botanical Samples

The isolation of this compound from its natural source involves a multi-step process that begins with extraction from the plant material, followed by purification to obtain the compound in a pure form.

The initial step in isolating this compound involves extracting the crude alkaloid mixture from the plant material of Carex brevicollis. A common method employed is a classic acid-base extraction. One documented procedure involves treating the ground plant tissue with a 1 M hydrochloric acid (HCl) solution. column-chromatography.com The acidic solution is then filtered and made alkaline, typically to a pH of 12 with sodium hydroxide (B78521) (NaOH). column-chromatography.com The alkaloids are subsequently extracted from the aqueous solution using an organic solvent like dichloromethane. column-chromatography.com

Another extraction process, detailed in a patent, involves treating milled plant material with a 1% sulfuric acid solution. infoinvent.md These acid-based methods leverage the basic nature of alkaloids, which form salts in acidic solutions and become free bases in alkaline conditions, facilitating their separation from other plant components.

Following extraction, the crude alkaloid mixture requires purification to isolate this compound. Various chromatographic techniques are employed for this purpose.

Early investigations utilized methods such as paper chromatography and cellulose column chromatography to resolve the alkaloid components. unigoa.ac.in

More contemporary and efficient methods include:

Column Chromatography : This is a fundamental technique used for purification. mdpi.comcolumn-chromatography.com Silica (B1680970) gel is a common stationary phase, where the separation is based on the differential adsorption of the compounds. rnlkwc.ac.incolumn-chromatography.commdpi.com The crude extract is loaded onto the column, and a solvent system is passed through it, separating the alkaloids based on their polarity. rnlkwc.ac.in

Thin-Layer Chromatography (TLC) : Often used for monitoring the progress of the purification, TLC allows for the rapid analysis of the fractions collected from column chromatography. researchgate.netmdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) : For achieving high purity, HPLC is a powerful tool. researchgate.netresearchgate.netthermofisher.comopenaccessjournals.com It is particularly useful for separating structurally similar alkaloids. thermofisher.com Chiral chromatography, a specialized form of HPLC, is essential for separating the racemic mixture of this compound into its individual enantiomers, such as the naturally occurring (S)-brevicolline. thieme-connect.combeilstein-journals.orgnih.gov

Crystallization : As a final purification step, crystallization of the isolated this compound can be performed to achieve a high degree of purity. researchgate.netmdpi.comnih.gov

The table below outlines the chromatographic techniques used in the purification of this compound.

| Technique | Principle | Role in Purification |

| Paper Chromatography | Partition | Early-stage separation and identification. unigoa.ac.in |

| Column Chromatography | Adsorption | Primary purification of crude extract. mdpi.comrnlkwc.ac.incolumn-chromatography.com |

| Thin-Layer Chromatography (TLC) | Adsorption | Monitoring separation and assessing purity. researchgate.netmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., reversed-phase) | High-resolution final purification. researchgate.netthermofisher.comopenaccessjournals.com |

| Chiral HPLC | Enantioselective Interaction | Separation of enantiomers (e.g., (S)-brevicolline). thieme-connect.combeilstein-journals.orgnih.gov |

Biosynthetic Pathways and Precursors of Brevicolline

Elucidation of Brevicolline Biosynthesis

The investigation into the biosynthesis of this compound has a history rooted in the broader study of β-carboline alkaloids. Early research on alkaloids from Carex brevicollis identified this compound as a major constituent, alongside other related compounds like brevicarine (B1667783). ichem.md The elucidation of the biosynthetic pathway for this compound was a significant focus of study, with foundational work confirming that its β-carboline core is derived from the amino acid tryptophan and pyruvic acid. analis.com.myunigoa.ac.in This established the fundamental building blocks of this complex natural product. Further studies have suggested a biogenetic relationship between this compound and brevicarine, with (S)-brevicolline potentially serving as a biosynthetic precursor to brevicarine within the plant. beilstein-journals.org

Role of Tryptophan and Pyruvic Acid in this compound Biogenesis

The pivotal roles of tryptophan and pyruvic acid as the primary precursors in the biosynthesis of this compound have been experimentally substantiated through radiolabeling studies. unigoa.ac.in These experiments, which involve feeding plants with isotopically labeled compounds and tracking their incorporation into the target molecule, provide definitive evidence of their precursor status.

In a key study, DL-[2-¹⁴C]tryptophan and sodium [2-¹⁴C]pyruvate were administered to Carex brevicollis plants. The subsequent isolation and analysis of this compound revealed the incorporation of the radioactive labels, confirming that these molecules are indeed the building blocks for the alkaloid. unigoa.ac.inclockss.org The specific incorporation percentages from these experiments underscore their direct involvement in the biosynthetic pathway.

| Precursor Administered to Carex brevicollis | Specific Incorporation (%) | Activity of this compound (counts/min/mM x 10⁵) |

|---|---|---|

| DL-[2-¹⁴C] tryptophan | 0.01 | 6.30 |

| Sodium [2-¹⁴C] pyrotartrate | 0.017 | 6.78 |

These findings firmly establish that the indole (B1671886) ring and the adjacent carbon atoms of the β-carboline skeleton of this compound originate from tryptophan, while a three-carbon unit, derived from pyruvic acid, provides the remaining atoms to form the pyridine (B92270) ring.

Investigations into the Potential Influence of Fungal Endophytes on this compound Production

An intriguing aspect of this compound biosynthesis is the potential involvement of fungal endophytes—microorganisms that reside within the plant tissues without causing apparent disease. Research has indicated that these symbiotic fungi may play a crucial role in the production of this compound in Carex brevicollis. beilstein-journals.orgresearchgate.net

A significant study demonstrated that the treatment of C. brevicollis plants with a fungicide to eliminate the fungal endophyte community resulted in a substantial decrease in the concentration of this compound. The levels of the alkaloid in the new ramets that grew from the fungicide-treated plants were at least five times lower than in the untreated control plants. beilstein-journals.org This strongly suggests that the non-systemic fungal endophytes harbored by the sedge have a significant influence on the synthesis of this compound. beilstein-journals.org While it is not definitively concluded whether the fungus or the plant is the primary producer of the alkaloid, the results clearly point to a symbiotic interaction that profoundly affects this compound accumulation. beilstein-journals.org

| Plant Group | Mean β-Carboline Alkaloid Content (mg/g dry weight) |

|---|---|

| Mother Plants (Untreated) | ~9 times higher than fungicide-treated ramets |

| Untreated Ramets | ~5 times higher than fungicide-treated ramets |

| Fungicide-Treated Ramets | Base level |

Enzymatic Transformations and Intermediates in the this compound Biosynthetic Cascade

The biosynthesis of this compound from tryptophan and pyruvic acid involves a series of enzymatic transformations that construct the characteristic β-carboline and pyrrolidine (B122466) rings. While the specific enzymes from Carex brevicollis have not been isolated and characterized, the general steps of β-carboline alkaloid biosynthesis are understood and can be extrapolated to this compound.

The proposed biosynthetic pathway likely begins with the decarboxylation of tryptophan to form tryptamine (B22526). nih.govresearchgate.netnih.gov This reaction is typically catalyzed by a tryptophan decarboxylase, a pyridoxal (B1214274) phosphate-dependent enzyme. beilstein-journals.org Tryptamine then undergoes a Pictet-Spengler reaction with a derivative of pyruvic acid. wikipedia.orgnih.gov This key reaction involves the condensation of the amine group of tryptamine with the keto group of the pyruvic acid derivative to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system. wikipedia.org Subsequent enzymatic oxidation and decarboxylation reactions would lead to the aromatic β-carboline core. analis.com.mynih.govresearchgate.net The formation of the N-methyl-pyrrolidine ring is a less commonly detailed step but is crucial for the final structure of this compound.

The likely enzymatic steps and the classes of enzymes involved are summarized in the table below.

| Step | Reaction | Likely Enzyme Class | Intermediate(s) |

|---|---|---|---|

| 1 | Decarboxylation of Tryptophan | Tryptophan Decarboxylase | Tryptamine |

| 2 | Pictet-Spengler Condensation | Pictet-Spenglerase | Tetrahydro-β-carboline-3-carboxylic acid derivative |

| 3 | Oxidation | Oxidase (e.g., Cytochrome P450, Berberine Bridge Enzyme-like) | Dihydro-β-carboline derivative |

| 4 | Decarboxylation/Aromatization | Decarboxylase/Oxidase | Aromatic β-carboline core |

| 5 | Formation of the N-methyl-pyrrolidine ring | Various enzymes (e.g., transferases, oxidoreductases) | This compound |

Further research is required to isolate and characterize the specific enzymes from Carex brevicollis or its associated endophytes to fully elucidate the intricate molecular machinery responsible for the synthesis of this potent alkaloid.

Chemical Synthesis of Brevicolline and Analogues

Total Synthesis of Brevicolline

The total synthesis of this compound has been achieved through several distinct pathways, reflecting the evolution of synthetic organic chemistry methodologies. Early efforts focused on constructing the racemic form, while later work has emphasized efficiency and stereocontrol to access the enantiopure natural product.

One of the notable modern total syntheses of racemic this compound ((±)-1) provides a practical and scalable route to the molecule. beilstein-journals.orgnih.gov A recent approach utilizes a versatile β-carboline triflate intermediate, which allows for the introduction of the side chain via carbon-carbon bond-forming reactions. beilstein-journals.orgnih.gov

This synthesis commences with the key intermediate, 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate (B1224126) (3). beilstein-journals.orgnih.govbeilstein-journals.org The key steps of this synthesis are outlined below:

Sonogashira Coupling: The triflate intermediate (3) undergoes a Sonogashira cross-coupling reaction with N-(3-butynyl)phthalimide (4). beilstein-journals.orgnih.gov This step effectively attaches the four-carbon chain required for the pyrrolidine (B122466) ring to the C-4 position of the β-carboline core, yielding the coupled product (5). beilstein-journals.orgbeilstein-journals.org

Deprotection: The phthalimide (B116566) protecting group on the resulting compound (5) is cleaved using methylhydrazine to afford the free butynylamine derivative (6). beilstein-journals.orgnih.gov

Cyclization and Reduction: The terminal amine of intermediate (6) then undergoes cyclization onto the alkyne, forming a dihydropyrrole ring (7). beilstein-journals.org Subsequent reduction of this intermediate furnishes the pyrrolidine ring system found in compound (8). beilstein-journals.orgbeilstein-journals.org

N-Methylation: The final step involves the N-methylation of the secondary amine in the pyrrolidine ring of compound (8) to yield racemic this compound ((±)-1). beilstein-journals.orgbeilstein-journals.org The natural (S)-enantiomer can then be obtained through chiral chromatography of the racemate. beilstein-journals.org

Table 1: Key Stages in a Modern Racemic Synthesis of this compound

| Step | Starting Material(s) | Key Reagents | Product | Purpose |

| 1 | 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate (3), N-(3-butynyl)phthalimide (4) | Pd-catalyst (Sonogashira) | Coupled alkyne (5) | C-C bond formation to attach side chain. beilstein-journals.org |

| 2 | Coupled alkyne (5) | Methylhydrazine | Butynylamine derivative (6) | Deprotection of the terminal amine. beilstein-journals.org |

| 3 | Butynylamine derivative (6) | - | Dihydropyrrole (7) | Formation of the fifth ring. beilstein-journals.org |

| 4 | Dihydropyrrole (7) | Reducing agent | Pyrrolidine derivative (8) | Saturation of the pyrrole (B145914) ring. beilstein-journals.org |

| 5 | Pyrrolidine derivative (8) | Methylating agent | (±)-Brevicolline (1) | Final N-methylation. beilstein-journals.org |

Achieving the synthesis of the specific, naturally occurring (-)-(S)-enantiomer of this compound requires strategies that can control the stereochemistry at the single chiral center. nih.govresearchgate.net Chemists have approached this challenge through two primary strategies: the use of chiral starting materials (chiral pool synthesis) and the application of asymmetric catalysis to induce chirality during the reaction sequence.

A concise and effective enantioselective synthesis of (S)-brevicolline has been developed starting from the readily available and inexpensive natural product, (S)-nicotine. nih.govncsu.edu This approach leverages the pre-existing stereocenter of nicotine (B1678760) to establish the stereochemistry of the final product. The synthesis was accomplished in just six steps. nih.govncsu.eduresearchgate.net

The key transformations in this route include a regioselective trisubstitution of the pyridine (B92270) ring of nicotine, followed by a sequence of modern coupling reactions. nih.govresearchgate.net A Suzuki cross-coupling reaction and a Buchwald amination are employed successively to construct the β-carboline alkaloid structure, ultimately affording the enantiopure (S)-brevicolline. nih.govresearchgate.net

Another approach utilizes an enantiomerically pure Michael-acceptor synthon. nih.gov In this synthesis, the stereocenter is established early, and the rest of the molecule is constructed around it. The key step for forming the tricyclic core is a Pictet-Spengler reaction, which leads to the tetrahydro-β-carboline skeleton. nih.gov This intermediate is then converted to the final β-carboline product via catalytic dehydrogenation. nih.gov

Asymmetric catalysis offers an alternative route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large amount of a chiral product. A recent total synthesis of (S)-brevicolline employs a gold-catalyzed hydroamination reaction as a key step. thieme-connect.comresearchgate.net This reaction forms the dihydropyrrole structural unit, and the subsequent reduction of this intermediate establishes the chiral center. thieme-connect.comresearchgate.net This method highlights the power of transition-metal catalysis in constructing complex heterocyclic systems with high stereocontrol.

Other modern catalytic methods are also relevant to the construction of the this compound scaffold. For instance, asymmetric Suzuki cross-coupling has been successfully applied to the synthesis of axially chiral biaryls, a type of transformation crucial for building complex molecular architectures like those found in some natural product analogues. acs.org

Across the various synthetic routes to this compound, several key chemical reactions are repeatedly employed to construct the characteristic tetracyclic β-carboline framework.

The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis. mdpi.comnih.gov Discovered in 1911, this reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions, followed by ring closure to form a tetrahydro-β-carboline. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution with the electron-rich indole (B1671886) ring. wikipedia.org

In the context of this compound synthesis, the Pictet-Spengler reaction provides a powerful method for constructing the fundamental tricyclic core. For example, in the synthesis by Mahboobi and colleagues, a Pictet-Spengler reaction is used to form the tetrahydro-β-carboline skeleton, which is subsequently aromatized to the β-carboline. nih.gov The reaction's reliability and ability to set stereocenters when using chiral aldehydes or tryptamine derivatives make it a vital tool in alkaloid synthesis. mdpi.com

Key Methodologies in this compound Total Synthesis

Bischler-Napieralski Reactions

The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline (B145761) and β-carboline skeletons. organic-chemistry.orgjk-sci.comslideshare.net This intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions provides a direct route to dihydro-β-carbolines, which can be subsequently aromatized to the desired β-carboline core. slideshare.netljmu.ac.uk The reaction typically employs condensing agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂) to facilitate the cyclization. organic-chemistry.org

The mechanism involves an initial dehydration of the amide, which is followed by an intramolecular electrophilic aromatic substitution. organic-chemistry.orgslideshare.net The presence of electron-donating groups on the aromatic ring enhances the reaction's facility. jk-sci.com While a direct application to this compound synthesis is a logical extension, a notable application of this reaction has been demonstrated in the synthesis of the related alkaloid orthoscuticelline B. This synthesis involved a three-step sequence featuring a T3P®-catalyzed amide formation, a Bischler-Napieralski cyclization, and a final dehydrogenation step. researchgate.net Computational studies using density functional theory (DFT) have also been employed to investigate the mechanistic pathways of the Bischler-Napieralski reaction, comparing it to the Robinson-Gabriel synthesis for different tryptamide substrates. researchgate.net

A significant side reaction to consider is the retro-Ritter reaction, which can be minimized by using nitriles as solvents or by employing oxalyl chloride to generate N-acyliminium intermediates. jk-sci.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in the synthesis of this compound and its analogues. libretexts.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild reaction conditions and high functional group tolerance. nobelprize.org The Suzuki and Sonogashira reactions are particularly prominent in this context. rsc.orgwikipedia.org

A key strategy in the synthesis of this compound involves the use of a versatile triflate intermediate, specifically 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate. beilstein-journals.orgresearchgate.net This intermediate allows for the introduction of various substituents at the C4 position of the β-carboline scaffold through cross-coupling reactions.

In one total synthesis of racemic this compound, a Sonogashira reaction was employed to couple the triflate intermediate with N-(3-butynyl)phthalimide. beilstein-journals.orgbeilstein-journals.org This was a crucial step in building the side chain necessary for the eventual formation of the pyrrolidine ring. beilstein-journals.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org

Similarly, the Suzuki reaction, which couples organoboron compounds with organohalides, has been utilized in the synthesis of β-carboline derivatives. nobelprize.org A six-step synthesis of (S)-brevicolline from (S)-nicotine notably employs a Suzuki cross-coupling reaction as one of its key transformations. researchgate.net

| Reaction Type | Key Intermediates | Purpose in this compound Synthesis |

| Sonogashira Reaction | 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate, N-(3-butynyl)phthalimide | Introduction of the butynyl side chain at C4 of the β-carboline core. beilstein-journals.orgbeilstein-journals.org |

| Suzuki Reaction | Nicotine-derived intermediates | Construction of the β-carboline ring in a multi-step synthesis. researchgate.net |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, has proven to be a valuable method in the synthesis of complex nitrogen-containing molecules, including this compound. libretexts.orgnumberanalytics.com This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.org

A significant application of this reaction is found in an enantioselective, six-step synthesis of (S)-brevicolline starting from (S)-nicotine. researchgate.net This synthetic route utilizes successive Suzuki cross-coupling and Buchwald-Hartwig amination reactions to construct the final β-carboline alkaloid. researchgate.netresearchgate.net The strategic implementation of the Buchwald-Hartwig amination as a late-stage transformation allows for the efficient installation of a key nitrogen-containing fragment. purdue.edu The choice of palladium source, ligand, base, and solvent are critical for optimizing the efficiency of the Buchwald-Hartwig amination. numberanalytics.com

Gold-Catalyzed Cycloaddition and Hydroamination Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, with gold(I) complexes being particularly effective at activating alkynes and allenes for various transformations, including cycloadditions and hydroaminations. beilstein-journals.org

In the context of this compound synthesis, a notable total synthesis of the racemic compound utilized an Au-catalyzed hydroamination reaction as a key step. researchgate.net This reaction facilitated the formation of the dihydropyrrole structural unit, which is a precursor to the N-methyl-pyrrolidine ring of this compound. researchgate.net Gold-catalyzed intramolecular hydroamination of allenes has been shown to be an effective method for constructing cyclic sulfamidates. mdpi.com The efficiency and regioselectivity of gold-catalyzed hydroamination can be influenced by the nature of the nitrogen nucleophile and the reaction conditions. mdpi.com Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. mdpi.com

Oxidative Aromatization and Dehydrogenation Procedures

The final step in many syntheses of β-carboline alkaloids, including this compound, is the aromatization of a tetrahydro-β-carboline (THBC) or dihydro-β-carboline (DHBC) intermediate. ljmu.ac.uk This oxidative dehydrogenation is crucial for forming the fully aromatic β-carboline ring system. ljmu.ac.uk

A variety of reagents and conditions have been employed for this transformation. Traditional methods include the use of palladium on carbon (Pd/C), sulfur in refluxing xylene, manganese dioxide (MnO₂), and potassium permanganate (B83412) (KMnO₄). ljmu.ac.uk More modern methods have also been developed. For instance, a one-pot oxidative decarboxylation and aromatization of tetrahydro-β-carboline acid has been achieved using the hypervalent iodine reagent, iodobenzene (B50100) diacetate, at ambient temperature. unigoa.ac.in

In attempts to synthesize this compound, the dehydrogenative aromatization of a key intermediate was attempted with several reagents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), Pd/C, MnO₂, copper(II) chloride (CuCl₂), and iodine, although these were reported as ineffective in that specific instance. beilstein-journals.orgnih.gov This highlights that the success of the aromatization step can be highly substrate-dependent.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for constructing the heterocyclic rings of this compound. The Bischler-Napieralski reaction, discussed previously, is a classic example of an intramolecular electrophilic cyclization. ljmu.ac.uk

Other intramolecular cyclization strategies have also been explored in the synthesis of related structures. For example, the intramolecular Schmidt reaction of an azido-ketone has been used to construct the indolizidine skeleton, a structural motif with some resemblance to parts of the this compound structure. beilstein-journals.org This reaction proceeds via a key azido-ketone intermediate which cyclizes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). beilstein-journals.org

In the synthesis of this compound itself, a key intramolecular cyclization occurs to form the dihydropyrrole ring from an amino-alkyne precursor. beilstein-journals.org This cyclization can be followed by reduction to yield the saturated pyrrolidine ring. beilstein-journals.org Furthermore, gold-catalyzed intramolecular cyclization of pendant alkynes is a known method for producing various heterocyclic systems. vdoc.pub The treatment of diazoalkanoyl thiophenes with rhodium(II) acetate (B1210297) can also lead to intramolecular cyclization products. scielo.org.mx

Synthesis of this compound Derivatives and Structural Analogues

Research into the total synthesis of this compound has often led to the creation of novel and potentially pharmacologically active derivatives and structural analogues. beilstein-journals.orgbeilstein-journals.org These efforts expand the chemical space around the this compound scaffold and can provide valuable structure-activity relationship (SAR) data.

During one synthetic campaign, attempts to saturate the pyrrole ring of a coupled β-carboline-pyrrole intermediate under various conditions resulted in unexpected but interesting reactions. beilstein-journals.orgbeilstein-journals.org Instead of the desired saturation, reduction of the β-carboline's A-ring or trifluoroethylation of the pyrrole moiety was observed. beilstein-journals.orgbeilstein-journals.org These unintended products represent unique this compound derivatives.

The development of a versatile triflate intermediate for cross-coupling reactions has not only enabled the synthesis of this compound but has also opened the door to a wide range of C4-substituted β-carbolines. beilstein-journals.orgresearchgate.netbeilstein-journals.org By varying the coupling partner in reactions like the Suzuki or Sonogashira, a library of this compound analogues with diverse substituents at the C4 position can be generated. For example, a new total synthesis of the related alkaloid brevicarine (B1667783) was developed from the same triflate intermediate used for this compound synthesis. researchgate.netnih.gov Additionally, various nitro and bromo derivatives of this compound have been synthesized. unigoa.ac.in

The synthesis of these derivatives often employs the same powerful reactions used for the parent alkaloid, such as palladium-catalyzed cross-couplings and various cyclization strategies. researchgate.net These analogues serve as important tools for further chemical and biological investigations. beilstein-journals.orgbeilstein-journals.org

Approaches to C(4)-Substituted β-Carbolines

The introduction of substituents at the C(4) position of the β-carboline nucleus is a key challenge in the synthesis of this compound and its analogues. Several innovative methods have been developed to achieve this functionalization.

One prominent strategy involves the use of a triflate intermediate . A recently developed total synthesis of racemic this compound and its related alkaloid, brevicarine, utilized a versatile 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate (triflate) intermediate. beilstein-journals.orgsamipubco.combeilstein-journals.orgresearchgate.netnih.gov This key intermediate allows for the introduction of carbon-carbon bonds at the C(4) position through various palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. beilstein-journals.orgsamipubco.comnih.gov For the synthesis of racemic this compound, the triflate was coupled with N-(3-butynyl)phthalimide. beilstein-journals.org This approach provides a convergent and flexible route to a range of C(4)-substituted β-carbolines. beilstein-journals.orgsamipubco.comresearchgate.netnih.gov

Another effective method is the reductive ring transformation of 2-acyl-3-isoxazolylindoles . This approach allows for the construction of highly substituted β-carbolines. The synthesis begins with 2-acylindoles, which are brominated at the C-3 position and then subjected to a Suzuki–Miyaura cross-coupling with isoxazole-4-boronates to yield 2-acyl-3-isoxazolylindoles. d-nb.info The subsequent reductive ring transformation, typically achieved through catalytic hydrogenation, leads to the formation of the β-carboline ring with substituents at the C(3) and C(4) positions. d-nb.infoljmu.ac.uk This methodology offers a predictable way to introduce a variety of substituents onto the β-carboline core. d-nb.info

Brønsted acid-promoted cascade reactions of α-indolyl propargylic alcohols with nitrones present a facile route to fully substituted dihydro-β-carbolines. lookchem.comacs.org This method involves the cyclization of the starting materials promoted by a Brønsted acid, such as triflic acid (TfOH). lookchem.com The reaction proceeds through a cascade sequence to afford the dihydro-β-carboline products. The nature of the substituent on the nitrone can influence the reaction pathway, sometimes leading to alternative products. lookchem.comacs.org

The foundational Pictet-Spengler reaction remains a cornerstone in β-carboline synthesis. analis.com.my This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. analis.com.my While traditionally used for substitution at C(1), modifications of this reaction allow for the synthesis of C(4)-substituted derivatives. For instance, the use of specific glyoxal (B1671930) derivatives in a Pictet-Spengler condensation with tryptophan derivatives can lead to 1-aroyl-substituted β-carbolines, which can then be further manipulated to introduce functionality at other positions. analis.com.my

Table 1: Comparison of Synthetic Approaches to C(4)-Substituted β-Carbolines

| Method | Key Precursors | Key Reactions | Advantages | Reported Yields |

| Triflate Intermediate | 1-methyl-9H-β-carbolin-4-yl triflate, substituted alkynes/alkenes | Sonogashira or other Pd-catalyzed cross-coupling | Versatile, allows for a wide range of C(4) substituents | Good to excellent |

| Reductive Ring Transformation | 2-acyl-3-bromoindoles, isoxazole-4-boronates | Suzuki–Miyaura coupling, catalytic hydrogenation | Predictable substitution pattern, access to highly substituted analogues | 68-88% for the final step d-nb.info |

| Brønsted Acid-Promoted Cascade | α-indolyl propargylic alcohols, nitrones | Brønsted acid-catalyzed cyclization | Facile, one-pot synthesis of dihydro-β-carbolines | 48-86% lookchem.com |

| Modified Pictet-Spengler Reaction | Tryptamine derivatives, substituted glyoxals | Acid-catalyzed condensation and cyclization | Utilizes a classic and well-understood reaction | Varies depending on substrates |

Stereochemical Considerations in Analogue Synthesis

The synthesis of this compound analogues with defined stereochemistry is crucial for understanding their structure-activity relationships. The natural form of this compound is the (S)-enantiomer. researchgate.net Consequently, significant research has focused on developing stereoselective synthetic methods.

The asymmetric Pictet-Spengler reaction is a primary tool for establishing the stereocenter at the C(1) position of the tetrahydro-β-carboline core, which is a common intermediate in the synthesis of more complex β-carbolines. nih.govmdpi.com This can be achieved through several strategies:

Use of Chiral Auxiliaries: Chiral auxiliaries, such as Ellman's sulfinamide, can be attached to the tryptamine nitrogen to direct the stereochemical outcome of the cyclization. mdpi.com This approach has been successfully applied to the stereoselective synthesis of various tetrahydro-β-carboline alkaloids. mdpi.com

Chiral Catalysts: The use of chiral Brønsted acids, particularly chiral phosphoric acids, has emerged as a powerful method for catalyzing the Pictet-Spengler reaction with high enantioselectivity. nih.govrsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.gov Cinchona alkaloid-based squaramide catalysts have also been employed for asymmetric Pictet-Spengler reactions. researchgate.net

Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as L-tryptophan or its derivatives, can effectively transfer chirality to the final product. mdpi.com The inherent stereochemistry of the amino acid directs the formation of a specific stereoisomer during the Pictet-Spengler cyclization.

Biocatalysis offers a highly stereoselective alternative for the synthesis of chiral β-carboline precursors. Enzymes such as strictosidine (B192452) synthase have been engineered to accept non-natural substrates, like various benzaldehyde (B42025) derivatives, to produce chiral 1-aryl-tetrahydro-β-carbolines with excellent enantiomeric excess (up to 99% ee). d-nb.info

For the synthesis of (S)-brevicolline itself, one reported route starts from (S)-nicotine, thereby preserving the stereochemistry from a readily available chiral starting material. researchgate.net Another approach to enantiomerically pure this compound involves an Au-catalyzed hydroamination reaction followed by a reduction to create a chiral intermediate. colab.ws

Development of Scalable and Sustainable Synthetic Methodologies for this compound

Moving from laboratory-scale synthesis to larger-scale production necessitates the development of scalable and sustainable methodologies. A key consideration is the efficiency and environmental impact of the synthetic route.

A total synthesis of brevicarine, a related alkaloid, has been developed with scalability in mind. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This route, which starts from a common triflate intermediate also used for this compound synthesis, is designed to provide broader access to these compounds for pharmacological studies. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The scalability of this approach is a significant advantage for producing larger quantities of the target molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of β-carbolines to create more sustainable processes. acs.orgresearchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for key steps like the Pictet-Spengler reaction, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net A rapid, microwave-assisted, three-step one-pot domino approach using a bifunctional Pd/C/K-10 catalyst has been reported for the synthesis of β-carbolines. researchgate.net

Green Solvents: The use of environmentally benign solvents is a central tenet of green chemistry. Water has been explored as a solvent for the Pictet-Spengler reaction, often in the presence of a natural acid like citric acid, providing a cost-effective and environmentally friendly protocol. samipubco.com Deep eutectic solvents (DESs) have also been employed as green reaction media for the synthesis of tetrahydro-β-carboline derivatives. acs.orgnih.gov

Electrochemical Methods: Electrochemical synthesis offers a way to avoid stoichiometric chemical oxidants or reductants, thereby reducing waste. An electrochemical approach for the synthesis of tetrahydro-β-carboline derivatives in deep eutectic solvents has been developed, which also allows for scalability. acs.orgnih.gov

Catalytic Approaches: The use of efficient and recyclable catalysts is crucial for sustainable synthesis. Manganese-based pincer catalysts have been developed for the dehydrogenative coupling of alcohols with tryptamine to form tetrahydro-β-carbolines, providing a green alternative to using unstable aldehydes. chemistryviews.org

The development of synthetic routes that are both scalable and adhere to the principles of green chemistry is essential for the future of this compound research and the potential development of its analogues.

Mechanistic Investigations of Brevicolline S Biological Activities in Preclinical Models

General Principles of Mechanism of Action (MOA) and Mode of Action (MoA) Elucidation in Chemical Biology

In the realm of chemical biology and drug discovery, understanding how a small molecule exerts its effects is paramount. This involves delineating both its mechanism of action (MOA) and mode of action (MoA). nih.govrsc.org While often used interchangeably, these terms have distinct meanings. The mode of action refers to the broader physiological or functional changes a substance induces at a cellular or organismal level. rsc.org In contrast, the mechanism of action describes the specific molecular target or pathway that the compound interacts with to produce its pharmacological effect. nih.govrsc.org

The elucidation of a compound's MOA is a critical yet challenging aspect of drug discovery, essential for rationalizing phenotypic observations and anticipating potential side effects. rsc.org Chemical biology provides a powerful toolkit for this purpose, employing techniques to study and manipulate biological systems using chemical probes. scilifelab.se These approaches are instrumental in identifying the specific protein targets of a bioactive small molecule and validating these interactions within a cellular context. nih.govfrontiersin.org

Historically, many bioactive compounds, particularly natural products, were identified through their observed medicinal or toxic properties long before their precise molecular targets were known. nih.gov Modern approaches often begin with phenotypic screening, where large libraries of compounds are tested for their ability to elicit a desired biological response in cell-based assays. frontiersin.orgnih.gov While this allows for testing in a more disease-relevant context, it necessitates subsequent studies to pinpoint the exact protein target(s) responsible for the observed phenotype. nih.gov

A variety of strategies are employed to determine a molecule's MOA, including direct biochemical methods, genetic interaction studies, and computational inference. nih.gov Techniques like chemical proteomics can identify changes in the proteome following compound treatment, while genetic screens, such as those using CRISPR-Cas9 technology, can reveal genes that influence sensitivity to the compound, thereby pointing to its target pathway. rsc.orgscilifelab.se Often, a combination of these methods is required to fully characterize the on-target and off-target effects and build a comprehensive understanding of a small molecule's action. nih.gov

Exploration of Brevicolline's Antimicrobial Activities

This compound, a β-carboline alkaloid, has demonstrated notable antimicrobial properties in preclinical evaluations. beilstein-journals.orgresearchgate.net These activities have been observed against both bacterial and fungal species, suggesting a broad spectrum of potential applications. ontosight.ai

In vitro studies have confirmed the antibacterial effects of this compound. beilstein-journals.orgresearchgate.net Research has shown its activity against various bacterial strains, indicating its potential as a lead compound for the development of new antibacterial agents. The precise mechanisms underlying its bactericidal or bacteriostatic action are a subject of ongoing investigation.

This compound has also exhibited significant antifungal properties in laboratory settings. beilstein-journals.orgresearchgate.netontosight.ai Its efficacy against various fungal species highlights its potential for development as an antifungal therapeutic. beilstein-journals.orgresearchgate.net The investigation into its antifungal mechanism is crucial for understanding its full therapeutic potential.

A key aspect of this compound's antimicrobial activity is its photosensitizing ability. beilstein-journals.orgresearchgate.net Photosensitizers are compounds that, upon activation by light, can generate reactive oxygen species (ROS) which are toxic to microorganisms. researchgate.netrsc.org This process, known as photodynamic therapy (PDT), offers a non-specific mechanism of action that can target various cellular components like membranes, proteins, and nucleic acids. rsc.org The generation of ROS by photo-activated this compound is considered a significant contributor to its observed antibacterial and antifungal effects. beilstein-journals.orgresearchgate.net

Investigations into Antifungal Properties

Preclinical Studies on Central Nervous System Activity

Beyond its antimicrobial effects, this compound has been investigated for its activity within the central nervous system.

Preclinical research suggests that this compound possesses neuroprotective properties. ontosight.ai Studies in various model systems have indicated its potential to protect neurons from damage. For instance, some alkaloids have been shown to have protective effects against neuronal death in cultured rat cerebellar granule cells. su.ac.th While direct preclinical studies on this compound for conditions like ischemic stroke are not as extensively documented as for other alkaloids like berberine, the general neuroprotective potential of similar compounds supports further investigation into this compound's specific mechanisms in this area. nih.govnih.gov

Investigation of Interactions with Neurotransmitter Systems

This compound, a pyrrolidine-containing alkaloid, is known to interact with various neurotransmitter systems, which underlies some of its pharmacological effects. While specific studies on this compound's direct interaction with a wide range of neurotransmitter systems are not extensively detailed in the provided search results, its classification as a ganglion-blocking agent provides significant insight. cvpharmacology.comscribd.com Ganglionic blockers act by interfering with the neurotransmission within autonomic ganglia, where acetylcholine (B1216132) is the primary neurotransmitter that binds to nicotinic receptors on postganglionic neurons. cvpharmacology.com This action suggests that this compound's primary interaction is with the cholinergic system.

Assessment of Ganglion Blocking Mechanisms in Experimental Models

This compound has been identified as a potent ganglion blocker. idsi.md The mechanism of ganglion blockade can occur through various means, including competitive antagonism at nicotinic acetylcholine receptors or by affecting the release of acetylcholine from preganglionic neurons. cvpharmacology.comnih.gov

In experimental models, the assessment of ganglion-blocking mechanisms typically involves intracellular recording techniques in isolated ganglia, such as the rabbit superior cervical ganglion. nih.gov These studies measure the effects of the drug on the resting membrane potential, excitability of postganglionic neurons, and the characteristics of excitatory postsynaptic potentials (e.p.s.p.s). nih.gov

The primary mechanism of many ganglion blockers, like hexamethonium, is a postsynaptic blockade of nicotinic receptors without affecting transmitter release. nih.gov However, some ganglion blockers, such as mecamylamine, exhibit both presynaptic and postsynaptic actions, affecting the storage and mobilization of acetylcholine. nih.gov While the specific experimental data for this compound's mechanism from the provided results is limited, its classification as a ganglion blocker suggests it interferes with the transmission of nerve impulses through the autonomic ganglia. cvpharmacology.comidsi.md This interference leads to a reduction in both sympathetic and parasympathetic activity. cvpharmacology.com

Mechanistic Studies on Smooth Muscle Contraction Modulation

This compound's effects on smooth muscle are likely linked to its ganglion-blocking activity. idsi.md By modulating autonomic nervous system input to smooth muscle tissues, it can indirectly influence their contraction. atw.hu The contraction of smooth muscle is a complex process regulated by both electrical and hormonal signals and involves the interaction of myosin and actin. atw.hu

The regulation of smooth muscle contraction involves multiple intracellular signaling cascades. atw.hu A key mechanism is the phosphorylation of the 20-kDa myosin light chains (MLC), which is controlled by the relative activities of myosin light-chain kinase (MLCK) and myosin phosphatase (MP). atw.hunih.gov Calcium ions play a central role in activating MLCK. atw.hu

Furthermore, protein kinase C (PKC) is important in maintaining smooth muscle tone, particularly in vascular smooth muscle. nih.gov Some compounds can modulate smooth muscle contraction by affecting these pathways. For example, luteolin (B72000) has been shown to cause relaxation by inhibiting the RhoA/ROCK/CPI-17 pathway, which leads to decreased phosphorylation of CPI-17 and subsequent dephosphorylation of MLC. biomolther.org Given this compound's action on the autonomic nervous system, its modulation of smooth muscle contraction would primarily be through altering the neurotransmitter signals that initiate these intracellular events. cvpharmacology.comatw.hu

Cellular and Molecular Targets of this compound

The cellular and molecular targets of a compound are the specific molecules, such as proteins or nucleic acids, with which it interacts to produce a biological effect. openaccessjournals.com For this compound, its primary classification as a ganglion blocker points to nicotinic acetylcholine receptors in autonomic ganglia as a key molecular target. cvpharmacology.comscribd.comidsi.md

Cellular Pathway Modulation

The binding of a ligand to its molecular target initiates a cascade of intracellular events known as a signaling pathway. openaccessjournals.com this compound, by acting on nicotinic receptors in autonomic ganglia, modulates the entire autonomic signaling pathway downstream of the ganglia. cvpharmacology.com

This modulation affects cellular processes in various organs. For example, in the cardiovascular system, the blockade of sympathetic ganglia leads to vasodilation and reduced heart rate, which are cellular responses to the altered signaling. cvpharmacology.com In the context of potential anti-tumor activity, phytochemicals are known to modulate pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. mdpi.com Compounds can inhibit these pathways by preventing the phosphorylation of key proteins. mdpi.com For example, curcumin (B1669340) has been shown to prevent the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK. mdpi.com While specific studies on this compound's modulation of these pathways are not provided, its nature as a phytochemical suggests that this is a plausible area for future investigation.

Phenotypic Screening and Follow-up Mechanistic Investigations

Phenotypic screening is a drug discovery paradigm that relies on observing the effects of a compound within a cellular or whole-organism model, without prior knowledge of the specific molecular target. sciltp.comresearchgate.net This target-agnostic approach is advantageous for discovering compounds with novel mechanisms of action or complex polypharmacology, where a substance interacts with multiple targets to produce a therapeutic effect. nih.gov The process begins with a screening assay designed to detect a specific phenotypic change, such as cell death, altered morphology, or a change in a biological process. sciltp.com

For the β-carboline class of alkaloids, which includes this compound, a frequently observed phenotype in screening assays is cytotoxicity against various cancer cell lines. researchgate.netnih.gov A more specific phenotypic effect historically associated with (S)-Brevicolline is its ability to influence uterine muscle contractions. nih.gov

Once a compound, or "hit," is identified through a phenotypic screen, the subsequent critical step is the mechanistic investigation to determine how it works. sciltp.com This "target deconvolution" phase aims to identify the specific molecular target or targets and the biological pathways modulated by the compound to cause the observed phenotype. sciltp.com For β-carboline alkaloids, follow-up mechanistic studies have delved into various potential modes of action, including the ability to intercalate with DNA and to inhibit the function of critical enzymes like topoisomerases and cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net Modern phenotypic screening platforms can be highly sophisticated, employing methods like high-content imaging of complex co-cultures (e.g., cancer cells with immune cells) or automated behavioral analysis in animal models to identify novel activities. nih.govdiva-portal.org

Advanced Preclinical Models for Mechanistic Elucidation

The elucidation of a compound's mechanism of action relies heavily on advanced preclinical models that can bridge the gap between initial discovery and potential therapeutic application. bihealth.org These models are broadly categorized into in vitro (in glass) and in vivo (in the living) systems. bihealth.org The overarching goal is to utilize models that possess high physiological relevance, thereby increasing the potential to translate the findings to human biology. drugtargetreview.commattek.com

In vitro assays are foundational tools for mechanistic studies, utilizing isolated biological components such as cell lines or primary cells. bihealth.org These systems allow for controlled, high-throughput investigation of a compound's effect at a cellular and molecular level. This compound, as a member of the β-carboline family, has been studied in various mechanism-based in vitro bioassays. researchgate.netescholarship.org

The field has seen a significant evolution from traditional two-dimensional (2D) cell monolayers to advanced three-dimensional (3D) models, including spheroids and organoids. drugtargetreview.commattek.com These 3D systems more accurately replicate the complex cell-cell and cell-matrix interactions of a native tissue environment, offering greater physiological relevance. drugtargetreview.commattek.com A wide array of cell lines are available for these studies, each with specific characteristics suitable for different research questions.

Table 1: Examples of Cell Lines Used in In Vitro Biological Research

| Cell Line | Origin | Type | Common Applications |

|---|---|---|---|

| HeLa | Human | Cervical Cancer | Cancer research, virology, protein expression virusure.com |

| CHO | Hamster | Ovary | Recombinant protein production, toxicity testing virusure.com |

| MRC-5 | Human | Fetal Lung Fibroblast | Vaccine production, virology virusure.com |

| Vero | Monkey | Kidney Epithelial | Virology, vaccine development virusure.com |

Mechanistic insights are derived from a diverse suite of functional and target engagement assays. These can measure changes in nearly any aspect of cell biology, from signaling pathways to cell fate. For β-carboline compounds, in vitro assays have been instrumental in investigating effects on processes like cell migration and angiogenesis (tube formation). researchgate.net

Table 2: Selected Types of Cell-Based Assays for Mechanistic Studies

| Assay Category | Specific Readout or Method | Purpose |

|---|---|---|

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirms direct binding of a compound to its target protein in a cellular environment. pharmaron.com |

| NanoBRET™ | Measures protein-protein interactions or target occupancy in real-time in living cells. pharmaron.com | |

| Cell Health & Viability | Cytotoxicity Assays | Quantify the degree to which an agent is toxic to cells. nih.gov |

| Apoptosis Marker Assays | Detect markers of programmed cell death (e.g., caspase activity). nih.gov | |

| Cellular Function | Cell Migration Assays | Measure the rate and extent of cell movement, relevant to cancer metastasis and wound healing. pharmaron.com |

| DNA Damage and Repair Assays | Detect DNA lesions and the cellular response to them. pharmaron.com | |

| Membrane Potential Assays | Measure changes in the electrical potential across the cell membrane, crucial for ion channel and neuron function. pharmaron.com | |

| Protein Degradation Assays | Monitor the breakdown of specific proteins, relevant for targeted protein degraders. pharmaron.com | |

| Signaling Pathways | Second Messenger Assays (e.g., cAMP) | Quantify intracellular signaling molecules to understand receptor activation (e.g., GPCRs). nih.gov |

In vivo studies, conducted in living organisms, are essential for understanding how a compound behaves in a complex, integrated biological system. bihealth.org They are a key component of phenotypic screening, providing valuable data on efficacy and biological effects that cannot be fully captured in vitro. sciltp.com

The selection of an appropriate animal model is a critical decision, guided by the need for the model to be relevant to human physiology and the specific disease being studied. mdpi.comscielo.br Factors such as genetic homology, biochemical pathways, and behavioral characteristics are all considered. scielo.br The broad pharmacological activities reported for β-carboline alkaloids, such as antitumor and antiviral effects, have been characterized using various animal models. researchgate.netresearchgate.net

Table 3: Common Non-Human Animal Models in Preclinical Research

| Organism | Scientific Name | Key Features & Applications |

|---|---|---|

| Mouse | Mus musculus | Most common mammalian model due to genetic tractability, rapid breeding, and physiological similarity to humans. sciltp.com |

| Rat | Rattus norvegicus | Larger size allows for more complex surgical procedures and serial blood sampling; widely used in toxicology and neuroscience. sciltp.com |

| Zebrafish | Danio rerio | Vertebrate model with rapid, external embryonic development, making it ideal for high-throughput screening and developmental biology. sciltp.com |

| Fruit Fly | Drosophila melanogaster | Invertebrate model with a short life cycle and powerful genetic tools for studying fundamental biological processes. sciltp.com |

| Nematode | Caenorhabditis elegans | Simple, transparent invertebrate with a fully mapped genome and nervous system, used for aging and neurobiology research. sciltp.com |

| Non-Human Primate | e.g., Macaca species | Used in late-stage preclinical research due to high phylogenetic proximity to humans, for complex disease and safety studies. mdpi.comscielo.br |

Structure Activity Relationship Sar Studies of Brevicolline Analogues

Design and Synthesis of Brevicolline Analogues for SAR Probing

The generation of this compound analogues for SAR studies involves sophisticated synthetic strategies, often centered around the modification of the core β-carboline scaffold. A key approach has been the development of a versatile triflate intermediate, 1-methyl-9H-β-carbolin-4-yl trifluoromethanesulfonate (B1224126), which allows for the introduction of various substituents at the C(4) position through cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org This method facilitates a systematic probing of how different groups at this position affect biological activity.

Initial efforts to achieve a total synthesis of racemic this compound ((±)-1) utilized this strategy, successfully coupling the β-carboline core with N-methylpyrrole. beilstein-journals.org However, subsequent steps to saturate the pyrrole (B145914) ring did not yield this compound, instead leading to unexpected but interesting derivatives, such as the overreduced tetrahydro derivative of racemic this compound and a trifluoroethylated product. beilstein-journals.orgbeilstein-journals.orgnih.gov While not the intended product, the synthesis of these novel β-carboline derivatives, structurally close to this compound, provides valuable compounds for pharmacological testing and as starting materials for further analogue synthesis. beilstein-journals.orgbeilstein-journals.orgnih.gov

Other synthetic routes have also been explored. A notable achievement is a new total synthesis of the pharmacologically active β-carboline alkaloid, which provides access to the racemic mixture, the natural (S)-enantiomer, and its antipode. researchgate.net This synthesis begins with commercially available materials and involves key steps like the construction of the β-carboline skeleton, functionalization at C(4), and an Au-catalyzed hydroamination reaction to form the dihydropyrrole unit. researchgate.net Additionally, a six-step synthesis of (S)-brevicolline starting from (S)-nicotine has been reported. researchgate.net

The synthesis of related alkaloids, such as brevicarine (B1667783), has also contributed to the library of compounds for SAR studies. beilstein-journals.orgbeilstein-journals.org These synthetic efforts are crucial for generating the molecular diversity needed to establish robust structure-activity relationships. ufl.edu

Stereochemical Influence on Biological Activities

Stereochemistry plays a critical role in the biological activity of this compound. The natural form of the alkaloid is the (S)-enantiomer, and its biological effects are believed to be highly dependent on this specific three-dimensional arrangement. ontosight.ai The importance of chirality is a common theme among alkaloids, where different enantiomers can exhibit vastly different pharmacological profiles. researchgate.net

The development of synthetic methods that can produce enantiopure forms of this compound is therefore of significant interest. researchgate.net Access to both the natural (S)-enantiomer and its unnatural (R)-enantiomer allows for direct investigation into the stereochemical requirements of its biological targets. researchgate.net Comparing the activity of the individual enantiomers helps to confirm whether the interaction with a receptor or enzyme is stereospecific, a hallmark of many potent and selective drugs. The synthesis starting from the chiral molecule (S)-nicotine is one strategy to ensure the production of the specific (S)-brevicolline enantiomer. researchgate.net

Identification of Pharmacophores and Key Structural Features for Activity

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it For this compound and its analogues, SAR studies help to define this pharmacophore by identifying which parts of the structure are critical for activity.

The β-carboline ring system is the foundational scaffold and a key feature of many biologically active compounds that interact with targets such as DNA, various kinases, and serotonin (B10506) receptors. researchgate.net SAR studies on related compounds have shown that modifications to this ring system can significantly alter activity.

Key structural features of this compound that are typically investigated include:

The β-Carboline Core: This planar, aromatic system is crucial for intercalation into DNA and interaction with receptor sites. researchgate.net

The C(4) Substituent: The nature of the group at this position is a primary point of variation in synthetic analogues. The synthesis of derivatives using the triflate intermediate allows for diverse substitutions at this position, revealing its importance in modulating activity. beilstein-journals.orgnih.gov

The C(1) Methyl Group: This group on the β-carboline ring is another feature that could be modified to probe its contribution to binding and activity.

By synthesizing analogues with systematic changes at these positions and evaluating their biological effects, a detailed pharmacophore model can be constructed. nih.gov This model then serves as a blueprint for designing new molecules with potentially enhanced activity. researchgate.net

| Structural Region | Description | Importance in SAR Studies | Example Modifications/Observations |

|---|---|---|---|

| β-Carboline Nucleus | The core heterocyclic scaffold of the molecule. | Essential for foundational binding; common in compounds targeting DNA and various receptors. researchgate.net | Reduction of Ring A during synthesis attempts led to loss of desired structure. beilstein-journals.orgnih.gov |

| C(4) Position | Position on the β-carboline ring where the pyrrolidinyl group is attached. | A key site for introducing diverse substituents to probe binding pocket interactions. | A versatile triflate intermediate allows for various cross-coupling reactions at this site. beilstein-journals.orgbeilstein-journals.org |

| Pyrrolidine (B122466) Ring | The five-membered nitrogen-containing ring attached at C(4). | Its stereochemistry, conformation, and substitution are critical for target recognition. | Attempts to saturate a precursor pyrrole ring led to unexpected products, highlighting its chemical sensitivity. beilstein-journals.orgnih.gov |

| N-Methyl Group | The methyl group on the nitrogen of the pyrrolidine ring. | Influences the basicity and steric profile of the pyrrolidine moiety. | Can be a target for demethylation or replacement with other alkyl groups. |

Computational Chemistry Approaches in SAR Analysis

To complement synthetic efforts, computational chemistry provides powerful tools for analyzing and predicting the activity of this compound analogues. These in silico methods can rationalize experimental findings and guide the design of new compounds, saving time and resources. fortuneonline.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target. mdpi.com For this compound analogues, docking studies can simulate their interaction with the active site of a target protein, providing insights into how they bind. The process involves placing the 3D structure of the analogue into the binding site of the target and calculating a score, such as binding energy, to estimate the affinity. fortuneonline.orgnih.gov

These simulations can reveal key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

By comparing the docking scores and binding poses of a series of analogues, researchers can explain why certain structural modifications lead to higher or lower biological activity. mdpi.comnih.gov For instance, a docking study could show that an analogue with a specific substituent at the C(4) position forms an additional hydrogen bond with an amino acid residue in the target's active site, explaining its enhanced potency. Molecular dynamics simulations can further refine these findings by modeling the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding stability.

| Analogue | Modification | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound (S) | Parent Compound | -9.5 | Tyr-88, Phe-210, Asp-120 |

| Analogue A | C(4)-phenyl | -10.2 | Tyr-88, Phe-210, Asp-120, Trp-212 (π-π stacking) |

| Analogue B | N-demethyl | -8.9 | Tyr-88, Phe-210 |

| Analogue C | C(4)-(4-hydroxyphenyl) | -10.8 | Tyr-88, Phe-210, Asp-120, Ser-122 (H-bond) |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. ajrconline.org The fundamental principle is that the structural properties of a molecule are responsible for its biological effects. ajrconline.org

In a QSAR study of this compound analogues, the first step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Electronic properties (e.g., partial charges, dipole moment)

Steric properties (e.g., molecular volume, surface area)

Hydrophobicity (e.g., LogP)

Topological indices (describing molecular connectivity)

Next, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that relates the descriptors to the experimentally measured biological activity (e.g., IC₅₀). ajrconline.orgresearchgate.net

A validated QSAR model can be highly valuable for:

Predicting the activity of newly designed, unsynthesized this compound analogues. mdpi.com

Identifying the most important descriptors , thereby providing insight into the mechanism of action. neovarsity.org

Prioritizing which analogues to synthesize , focusing efforts on those predicted to be most potent. ajrconline.org

Together, molecular modeling techniques like docking and QSAR provide a powerful computational framework for advancing the understanding of this compound's structure-activity relationships.

Analytical Methodologies for Brevicolline Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the chemical analysis of brevicolline, utilizing the interaction of electromagnetic radiation with the molecule to determine its structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. nih.govresearchgate.netwiley.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

In the study of this compound, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For instance, signals corresponding to the aromatic protons on the β-carboline ring system, the protons on the pyrrolidine (B122466) ring, and the methyl groups can be distinguished and assigned. thieme-connect.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing researchers to confirm the number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). beilstein-journals.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the precise connectivity between protons and carbons, confirming the link between the β-carboline and pyrrolidine moieties and finalizing the structural assignment. nd.edubruker.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives Note: Data for the closely related alkaloid, brevicarine (B1667783), is often more extensively reported and provides a valuable reference for interpreting the spectra of this compound and its analogues. nih.govbeilstein-journals.orgresearchgate.net

| Atom No. (Brevicarine Base) | ¹H NMR (DMSO-d₆), δ (ppm) | ¹³C NMR (DMSO-d₆), δ (ppm) |

| 3 | 7.99 (s, 1H) | 137.7 |

| 5 | 8.13 (m, 1H) | 123.3 |

| 6 | 7.25 (m, 1H) | 119.6 |

| 7 | 7.53 (m, 1H) | 127.3 |

| 8 | 7.61 (m, 1H) | 112.1 |

| 1' | 2.72 (s, 3H) | 20.4 |

| Data sourced from a 2025 study on brevicarine synthesis. researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and crucial clues about a molecule's structure through its fragmentation pattern. neu.edu.trmsu.edu For this compound analysis, different ionization methods can be employed.

Chemical Ionization (CI) is a "soft" ionization technique that typically results in minimal fragmentation, yielding a prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for unequivocally determining the molecular weight of this compound. researchgate.net

Electron Impact (EI) ionization is a "harder" technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint. Analysis of these fragments helps confirm the structure elucidated by NMR. For β-carboline alkaloids, characteristic fragmentation patterns often involve cleavages in the side chain or ruptures of the ring systems. researchgate.netlibretexts.orglibretexts.orgmiamioh.edu

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | Ionization Method | m/z Value | Significance |

| Molecular Ion | Chemical Ionization (CI) | [M+H]⁺ | Confirms the molecular weight of the compound. researchgate.net |

| Fragment Ions | Electron Impact (EI) | Varies | Provides structural information based on characteristic fragmentation of the β-carboline and pyrrolidine rings. researchgate.netdocbrown.info |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This technique is particularly useful for analyzing molecules containing chromophores—parts of the molecule that absorb light, such as conjugated π-electron systems. The β-carboline nucleus of this compound is a strong chromophore, giving it a characteristic UV absorption spectrum. beilstein-journals.orgupi.edu

The spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). azooptics.com The position and shape of these peaks can be used for qualitative identification and to assess the purity of a sample. libretexts.org The presence of impurities may lead to additional peaks or a distortion of the characteristic spectral shape.

Furthermore, UV-Vis spectroscopy is a valuable tool for quantification. According to the Beer-Lambert Law, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species. libretexts.org By measuring the absorbance of a this compound solution at its λmax and comparing it to a calibration curve prepared from standards of known concentration, the amount of this compound in the sample can be accurately determined.

Table 3: UV-Vis Spectroscopy Parameters

| Parameter | Description | Application in this compound Research |

| λmax | Wavelength of maximum absorbance. | Qualitative identification based on the characteristic absorption of the β-carboline chromophore. researchgate.netupi.edu |

| Absorbance (A) | The amount of light absorbed by the sample. | Used in the Beer-Lambert equation for quantitative analysis. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, these methods are essential for isolating the compound from complex matrices, such as plant extracts, and for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. filab.frnotulaebotanicae.ro It is considered a "gold standard" for the analysis of volatile and semi-volatile compounds. chromatographytoday.com In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. As each component, including this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer, where it is ionized and detected. researchgate.net

This method is highly specific, as it provides two independent points of identification: the retention time from the GC and the mass spectrum from the MS. nih.gov GC-MS has been successfully used for both the identification and quantitative estimation of this compound in research samples. researchgate.net The use of different ionization modes, such as EI and CI, within the MS detector can further enhance the confidence of the analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used for non-volatile or thermally unstable compounds, making it well-suited for many alkaloids, including this compound. nih.gov The method involves pumping a liquid solvent (mobile phase) containing the sample mixture at high pressure through a column filled with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the two phases.

For this compound analysis, reversed-phase HPLC using columns like C18 is common. d-nb.info Detection is often achieved using a UV-Vis detector set to one of the absorption maxima of this compound. beilstein-journals.org HPLC is widely used for:

Quantification: Determining the concentration of this compound in extracts or reaction mixtures by comparing peak areas to those of analytical standards. researchgate.net

Purity Assessment: Evaluating the purity of a sample by detecting the presence of other compounds, which appear as separate peaks in the chromatogram. d-nb.info

Chiral Separations: Using specialized chiral columns (e.g., ChiralPak) to separate the (S)- and (R)-enantiomers of this compound, which is critical in asymmetric synthesis and catalysis research. nsf.govresearchgate.netnih.gov

Often, HPLC is coupled with mass spectrometry (LC-MS), combining the superior separation of HPLC with the sensitive and specific detection of MS, providing a powerful tool for analyzing this compound in complex biological or chemical matrices. nih.govresearchgate.net